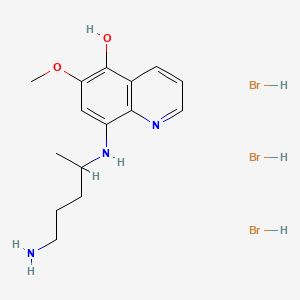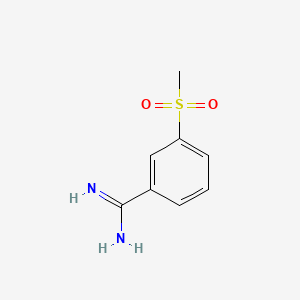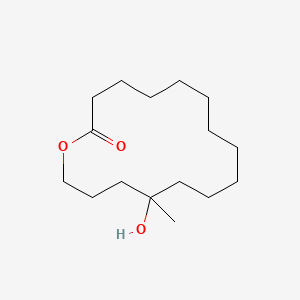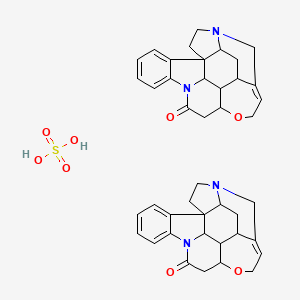
8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐是一种复杂的化合物,在化学、生物学和医药等领域具有潜在的应用价值。该化合物以其独特的喹啉结构而著称,喹啉结构以其生物活性及其潜在的治疗效果而闻名。
准备方法
合成路线和反应条件
8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐的合成通常涉及多个步骤,从容易获得的起始原料开始。合成路线可能包括以下步骤:
喹啉核的形成: 这可以通过 Skraup 合成来实现,其中苯胺衍生物在氧化剂的存在下与甘油和硫酸反应。
氨基戊烷基的引入: 这一步涉及用 5-氨基戊烷-2-胺对合适的离去基团进行亲核取代。
甲氧基化和羟基化:
三氢溴酸盐的形成: 最后一步涉及该化合物与氢溴酸反应,形成三氢溴酸盐。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以将喹啉核转化为二氢喹啉衍生物。
取代: 氨基和甲氧基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲核取代反应可能涉及甲醇钠或氨等试剂。
主要产物
从这些反应中形成的主要产物包括各种喹啉衍生物,这些衍生物可能具有不同的生物活性性质。
科学研究应用
8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建模块。
生物学: 该化合物可用于与酶抑制和蛋白质相互作用相关的研究。
医药: 它具有潜在的治疗应用,特别是在治疗疟疾和癌症等疾病方面。
工业: 该化合物可用于开发新材料和化学工艺。
作用机制
8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐的作用机制涉及它与特定分子靶标的相互作用。喹啉核可以插入 DNA,抑制某些病原体的复制。此外,该化合物可能抑制特定的酶,破坏代谢途径并导致靶标生物体的死亡。
相似化合物的比较
类似化合物
伯氨喹: 一种具有类似喹啉结构的抗疟疾药物。
氯喹: 另一种具有喹啉核的抗疟疾药物。
他弗诺喹: 一种较新的抗疟疾药物,在结构上与之相似。
独特性
8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐的独特性在于其特定的取代模式,这可能与其他喹啉衍生物相比,赋予其独特的生物活性和治疗潜力。
本文提供了 8-((5-氨基戊烷-2-基)氨基)-6-甲氧基喹啉-5-醇三氢溴酸盐的全面概述,涵盖了它的合成、化学反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C15H24Br3N3O2 |
|---|---|
分子量 |
518.1 g/mol |
IUPAC 名称 |
8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol;trihydrobromide |
InChI |
InChI=1S/C15H21N3O2.3BrH/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12;;;/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3;3*1H |
InChI 键 |
KGFXAKUGCTWNCB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC.Br.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)


![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)
![2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)



![2-{[2-({4,5-Dihydroxy-6-[(3-hydroxy-2-octadecanamidooctadec-4-en-1-yl)oxy]-2-(hydroxymethyl)oxan-3-yl}oxy)-5-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12515471.png)

![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
